Budiodarone Tartrate

Description

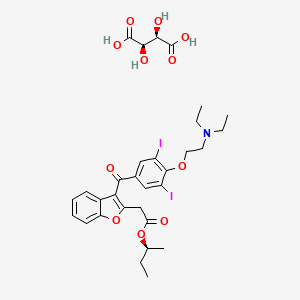

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

478941-93-4 |

|---|---|

Molecular Formula |

C31H37I2NO11 |

Molecular Weight |

853.4 g/mol |

IUPAC Name |

[(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C27H31I2NO5.C4H6O6/c1-5-17(4)34-24(31)16-23-25(19-10-8-9-11-22(19)35-23)26(32)18-14-20(28)27(21(29)15-18)33-13-12-30(6-2)7-3;5-1(3(7)8)2(6)4(9)10/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t17-;1-,2-/m01/s1 |

InChI Key |

CAMFTHAPYYLIIG-YRSVLNEHSA-N |

Isomeric SMILES |

CC[C@H](C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.C(C(C(=O)O)O)(C(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ATI 2042 ATI-2042 ATI2042 celivarone SSR149744C |

Origin of Product |

United States |

Foundational & Exploratory

Budiodarone Tartrate chemical structure and synthesis

An In-depth Technical Guide to Budiodarone Tartrate: Chemical Structure and Synthesis

Executive Summary

Budiodarone, also known as ATI-2042, is a promising antiarrhythmic agent developed as a chemical analog of amiodarone.[1][2] It is designed to retain the potent multi-ion channel blocking capabilities of amiodarone while possessing a significantly improved pharmacokinetic profile, most notably a much shorter half-life of approximately 7 hours compared to amiodarone's 35-68 days.[1][2] This key structural modification aims to reduce the extensive side effects associated with long-term amiodarone therapy, such as thyroid, pulmonary, and hepatic toxicities.[2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is the tartrate salt of Budiodarone.[3][4] The core molecular structure is a benzofuran ring system.[4][5] It is structurally differentiated from amiodarone by the presence of a sec-butyl acetate side chain at the second position of the benzofuran moiety.[2][4][6] This ester linkage makes the compound susceptible to rapid metabolism by plasma and tissue esterases, which accounts for its short half-life.[4] The synthesis involves the addition of an iodinated diiodophenyl group, a tertiary amine, and a chiral (S)-2-butanyl group to the core benzofuran structure.[4][5]

The detailed chemical identifiers for this compound are provided below:

-

IUPAC Name: (1S)-1-methylpropyl 2-(3-{4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl}benzofuran-2-yl)acetate, hydrogen (2R,3R)-2,3-dihydroxybutanedioate.[1][7]

Physicochemical Data

A summary of the key quantitative data for Budiodarone and its tartrate salt is presented in the table below for clear comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C27H31I2NO5 . C4H6O6 | [3][7] |

| Molecular Weight | 853.44 g/mol | [1][3][7] |

| Half-life (t½) | ~7 hours | [1][2][8] |

| Appearance | Solid | [8] |

| Solubility (DMSO) | 80 mg/mL (93.74 mM) | [9] |

| Aqueous Solubility | Can form a complex with benzyl alcohol to achieve solubility of ~200 mg/mL to 1250 mg/mL. | [5] |

| InChIKey | CAMFTHAPYYLIIG-YRSVLNEHSA-N | [1][7] |

| SMILES | CC--INVALID-LINK--OC(=O)Cc1c(c2ccccc2o1)C(=O)c3cc(c(c(c3)I)OCCN(CC)CC)I.--INVALID-LINK--O)O">C@@H(C(=O)O)O | [7] |

Synthesis of this compound

The synthesis of Budiodarone is described as a stepwise process that utilizes established protocols for preparing benzofuran derivatives.[6] While specific, detailed experimental protocols are proprietary and not publicly available, the overall synthetic strategy has been outlined.[4] The process is performed in compliance with current Good Manufacturing Practice (cGMP) guidelines.[4]

General Synthetic Workflow

The synthesis begins with the construction of the central benzofuran framework, which is achieved through the cyclization of ortho-alkynylphenol precursors.[6] Following the formation of the core ring system, the key functional groups are introduced. This includes the addition of an iodinated diiodophenyl group, a tertiary amine, and the chiral (S)-2-butanyl group.[4][5] The final step involves the formation of the tartrate salt, which improves the compound's stability and handling properties.[4][6]

Caption: A high-level workflow diagram illustrating the key stages in the synthesis of this compound.

Mechanism of Action

Budiodarone functions as a multi-channel ion blocker, which is central to its antiarrhythmic properties.[6][8] Similar to its parent compound, amiodarone, it inhibits potassium, sodium, and calcium channels in cardiac myocytes.[2][6][10]

-

Potassium Channel Inhibition: By blocking potassium channels, Budiodarone decreases the efflux of potassium ions during the repolarization phase of the cardiac action potential. This prolongs the action potential duration and the effective refractory period of heart muscle cells, making the heart less susceptible to irregular rhythms.[2][6]

-

Sodium Channel Inhibition: The blockade of sodium channels reduces the influx of sodium during depolarization, slowing the rate of the action potential's upstroke.[2][6]

-

Calcium Channel Inhibition: Inhibition of calcium channels leads to a reduction in intracellular calcium levels. This can help prevent certain types of arrhythmias but may also negatively affect cardiac contractility.[2][6]

This combined activity across multiple ion channels classifies Budiodarone as a Vaughan-Williams class III antiarrhythmic agent.[6]

Caption: Signaling pathway of Budiodarone's multi-ion channel inhibition leading to its antiarrhythmic effect.

Clinical Efficacy Data

Clinical trials have investigated the efficacy of Budiodarone in patients with paroxysmal atrial fibrillation (AF).[2][11] These studies have demonstrated a dose-dependent reduction in the burden of atrial fibrillation (AFB). The PASCAL trial, a key study, randomized patients to receive placebo or varying doses of Budiodarone, using implanted pacemakers to accurately monitor AFB.[11][12]

Summary of Clinical Trial Results

The following table summarizes the primary efficacy endpoint from a randomized clinical trial of Budiodarone in patients with paroxysmal AF.

| Treatment Group (Twice Daily) | Median Reduction in AT/AFB from Baseline | p-value vs. Placebo | Reference(s) |

| Placebo | - | - | [11] |

| 200 mg Budiodarone | Not statistically significant | - | [11] |

| 400 mg Budiodarone | 54.4% | 0.01 | [2][11][12] |

| 600 mg Budiodarone | 75.0% | 0.001 | [2][11][12] |

The results indicated that Budiodarone at doses of 400 mg and 600 mg twice daily significantly reduced the atrial fibrillation burden compared to placebo.[11][12][13] The drug was also reported to be well-tolerated at these effective doses.[12]

Conclusion

This compound represents a rationally designed analog of amiodarone that successfully maintains the desirable multi-ion channel blocking activity while incorporating a structural feature—an ester linkage—that ensures rapid metabolism. This results in a significantly shorter half-life, which is anticipated to translate into a more favorable safety profile with reduced tissue accumulation and toxicity. The synthesis follows established chemical principles for benzofuran derivatives. Clinical data have provided preliminary evidence of its efficacy in reducing the burden of atrial fibrillation in a dose-dependent manner. Budiodarone holds considerable promise as a next-generation antiarrhythmic agent for the management of cardiac rhythm disorders.[1]

References

- 1. medkoo.com [medkoo.com]

- 2. Budiodarone - Wikipedia [en.wikipedia.org]

- 3. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 4. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2014143625A1 - Budiodarone formulations - Google Patents [patents.google.com]

- 6. Buy Budiodarone | 335148-45-3 | >98% [smolecule.com]

- 7. GSRS [precision.fda.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | ATI-2042 tartrate | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A randomized trial of budiodarone in paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. openaccessjournals.com [openaccessjournals.com]

- 13. researchgate.net [researchgate.net]

In-depth Pharmacological Profile of Budiodarone Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budiodarone Tartrate (also known as ATI-2042) is a novel antiarrhythmic agent developed as a chemical analog of amiodarone. It is designed to retain the broad-spectrum antiarrhythmic efficacy of amiodarone while possessing a significantly improved pharmacokinetic and safety profile. Budiodarone exhibits multi-ion channel blocking properties, targeting key cardiac sodium, potassium, and calcium channels. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical trial findings. Detailed experimental protocols and quantitative data are presented to support further research and development.

Introduction

Amiodarone is a highly effective antiarrhythmic drug, but its clinical use is often limited by a challenging pharmacokinetic profile, including a very long half-life, and a significant risk of adverse effects impacting the thyroid, lungs, and liver.[1] Budiodarone was developed to address these limitations. Structurally similar to amiodarone, Budiodarone features a sec-butyl acetate side chain on the benzofuran moiety.[2] This modification facilitates rapid metabolism by tissue esterases, leading to a much shorter half-life and potentially reducing tissue accumulation and associated toxicities.[1][3]

Mechanism of Action & Pharmacodynamics

Budiodarone exerts its antiarrhythmic effects through the blockade of multiple cardiac ion channels, a characteristic it shares with amiodarone.[3][4] This multi-channel inhibition leads to a prolongation of the cardiac action potential and an increase in the refractory period of cardiac myocytes, which are key mechanisms for suppressing arrhythmias.[2]

Ion Channel Inhibition

Budiodarone is a potent inhibitor of cardiac sodium, potassium, and calcium channels.[5] The inhibition of these channels leads to the following electrophysiological effects:

-

Potassium Channel Blockade: Inhibition of potassium channels, particularly the delayed rectifier potassium current (IKr and IKs), leads to a decreased efflux of potassium during repolarization. This prolongs the action potential duration (APD) and increases the effective refractory period (ERP) in atrial and ventricular tissues.[2]

-

Sodium Channel Blockade: Blockade of sodium channels reduces the influx of sodium during the depolarization phase of the action potential. This slows the upstroke of the action potential (Vmax) and can help to suppress ectopic pacemaker activity.[2]

-

Calcium Channel Blockade: Inhibition of L-type calcium channels decreases the influx of calcium into cardiac cells. This can reduce cardiac contractility and slow conduction through the atrioventricular (AV) node.[2]

While specific IC50 values for Budiodarone's inhibition of these channels are not publicly available in the reviewed literature, preclinical studies have indicated that its inhibitory potency is comparable to that of amiodarone.[6][7] For reference, the inhibitory concentrations of amiodarone on various cardiac ion channels have been reported in the low micromolar range.

Signaling Pathway

The primary signaling pathway influenced by Budiodarone is the regulation of ion flux across the cardiac myocyte membrane, which directly impacts the cardiac action potential.

Pharmacokinetics

A key differentiating feature of Budiodarone is its significantly shorter half-life compared to amiodarone, which is attributed to its susceptibility to metabolism by tissue esterases.[1][3]

| Parameter | This compound | Amiodarone |

| Half-life (t1/2) | ~7 hours[1] | 35-68 days[2] |

| Metabolism | Primarily by tissue esterases[3] | Primarily hepatic (CYP450)[3] |

| Elimination | Cleared from the body in approximately 48 hours[3] | Prolonged due to tissue accumulation[3] |

Clinical Efficacy and Safety

PASCAL Clinical Trial

The Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging (PASCAL) was a significant Phase 2 clinical trial that evaluated the efficacy and safety of Budiodarone in patients with paroxysmal atrial fibrillation (AF).[3][4]

4.1.1. Experimental Protocol: PASCAL Trial

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[4]

-

Patient Population: 72 patients with paroxysmal AF and implanted dual-chamber pacemakers capable of continuous AF monitoring.[3][4] Patients with NYHA class 3 and 4 congestive heart failure were excluded.[3]

-

Treatment Arms: Patients were randomized to receive placebo or Budiodarone at doses of 200 mg, 400 mg, or 600 mg twice daily (BID) for 12 weeks.[3][4]

-

Primary Endpoint: The primary endpoint was the reduction in atrial fibrillation burden (AFB), defined as the percentage of time spent in AF as measured by the pacemaker logs.[4]

4.1.2. PASCAL Trial Workflow

4.1.3. Efficacy Results

Budiodarone demonstrated a dose-dependent and statistically significant reduction in AF burden compared to placebo.[3][4]

| Treatment Group | Median Reduction in AF Burden from Baseline |

| Placebo | - |

| Budiodarone 200 mg BID | 10% (not statistically significant)[3] |

| Budiodarone 400 mg BID | 54%[3][4] |

| Budiodarone 600 mg BID | 75%[3][4] |

In addition to reducing the overall AF burden, the 600 mg BID dose of Budiodarone also led to a decrease of at least 50% in the number and duration of atrial tachycardia/atrial fibrillation episodes.[3]

Preliminary Dose-Ranging Study

An earlier open-label, dose-escalation study in six female patients with paroxysmal AF and pacemakers also showed a significant reduction in AF burden at various doses of Budiodarone (200 mg, 400 mg, 600 mg, and 800 mg BID).[8][9]

4.2.1. Experimental Protocol: Preliminary Dose-Ranging Study

-

Study Design: Open-label, prospective, dose-escalation study.[8]

-

Patient Population: Six female patients with paroxysmal AF and implanted DDDRP pacemakers.[8]

-

Treatment Protocol: Patients underwent a baseline period followed by four 2-week treatment periods with escalating doses of Budiodarone (200, 400, 600, and 800 mg BID), and a final washout period.[8][9]

-

Primary Endpoint: Atrial fibrillation burden (AFB) as recorded by the pacemaker.[8]

4.2.2. Efficacy Results

| Treatment Period | Mean Atrial Fibrillation Burden (%) |

| Baseline | 20.3[8][9] |

| 200 mg BID | 5.2[8][9] |

| 400 mg BID | 5.2[8][9] |

| 600 mg BID | 2.8[8][9] |

| 800 mg BID | 1.5[8][9] |

Safety Profile

Across the clinical studies conducted, Budiodarone was generally well-tolerated.[3] The shorter half-life and rapid metabolism are expected to result in a more favorable safety profile compared to amiodarone, with a reduced risk of the long-term toxicities associated with amiodarone.[2][3] In one study, some patients experienced a reversible increase in thyroid-stimulating hormone.[1]

Preclinical Studies

Electrophysiology Studies

Preclinical electrophysiology studies in animal models confirmed that Budiodarone has electrophysiological properties similar to amiodarone.[6][7] These studies demonstrated:

-

Inhibition of sodium, potassium, and calcium ion channels.[6][7]

-

Prolongation of the monophasic action potential duration (MAPD90) and the QT interval.[6][7]

5.1.1. Representative Preclinical Electrophysiology Study Protocol

A typical preclinical electrophysiology study to assess the effects of a novel antiarrhythmic agent like Budiodarone would involve the following steps:

-

Animal Model: Anesthetized animal models (e.g., dogs, pigs) are commonly used.

-

Catheter Placement: Multipolar electrode catheters are positioned in various cardiac chambers (e.g., right atrium, right ventricle, His bundle region) under fluoroscopic guidance.

-

Baseline Measurements: Baseline electrophysiological parameters are recorded, including sinus cycle length, AV nodal conduction times (AH and HV intervals), and atrial and ventricular effective refractory periods (AERP and VERP).

-

Drug Administration: Budiodarone is administered intravenously at escalating doses.

-

Post-Drug Measurements: Electrophysiological parameters are re-measured at each dose level to assess the drug's effects on cardiac conduction and refractoriness.

-

Arrhythmia Induction: Programmed electrical stimulation is used to attempt to induce arrhythmias (e.g., atrial fibrillation, ventricular tachycardia) both at baseline and after drug administration to evaluate the drug's antiarrhythmic efficacy.

Conclusion

This compound is a promising antiarrhythmic agent that combines the multi-ion channel blocking properties of amiodarone with a significantly improved pharmacokinetic profile. Clinical trials have demonstrated its efficacy in reducing atrial fibrillation burden in a dose-dependent manner, with a favorable safety and tolerability profile. Its rapid metabolism and shorter half-life suggest a lower potential for the long-term toxicities associated with amiodarone. Further clinical development is warranted to fully establish the role of Budiodarone in the management of cardiac arrhythmias.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Budiodarone - Wikipedia [en.wikipedia.org]

- 3. medscape.com [medscape.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. academic.oup.com [academic.oup.com]

- 7. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - SORA [openaccess.sgul.ac.uk]

Budiodarone Tartrate: A Preclinical Overview for Drug Development Professionals

Executive Summary

Budiodarone Tartrate (formerly ATI-2042) is a novel antiarrhythmic agent developed as a chemical analogue of amiodarone. The preclinical research surrounding budiodarone has focused on retaining the broad-spectrum antiarrhythmic efficacy of amiodarone while engineering a more favorable pharmacokinetic profile to mitigate the well-documented toxicities associated with long-term amiodarone use. This technical guide synthesizes the available preclinical findings on this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its core pharmacological properties. The document details the drug's mechanism of action, available pharmacokinetic and safety data, and the experimental context of these findings.

Mechanism of Action: Multi-Ion Channel Blockade

This compound exerts its antiarrhythmic effect through a multi-faceted mechanism of action, primarily by blocking several key cardiac ion channels. This broad-spectrum activity is comparable to that of amiodarone.[1] The primary targets include potassium, sodium, and calcium channels, which collectively leads to a prolongation of the cardiac action potential and an increase in the refractory period of cardiac myocytes.[2][3]

The key electrophysiological effects observed in preclinical animal studies include:

-

Inhibition of Potassium, Sodium, and Calcium Ion Channels: Budiodarone demonstrates inhibitory activity on these channels, comparable to amiodarone.[1][4]

-

Increased Atrial Refractoriness: The compound increases both left and right atrial refractoriness.[1]

-

Atrial and Ventricular Effects: Preclinical data show increased stimulus-to-atrium (St-A) and atrium-to-His bundle (A-H) intervals, as well as an increased monophasic action potential duration at 90% repolarization (MAPD90) and QT-interval.[1][4]

-

Heart Rate Reduction: A dose-dependent decrease in heart rate has been observed.[1][4]

While specific IC50 values from preclinical studies are not publicly available and are likely held as proprietary data by the developing company ("Data on file, ARYx Therapeutics"), the qualitative evidence strongly supports a multi-channel blocking mechanism.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on cardiac ion channels.

Pharmacokinetic Profile

A key differentiating feature of this compound is its pharmacokinetic profile, designed to be significantly shorter than that of amiodarone.

| Parameter | This compound | Amiodarone |

| Half-life (t½) | ~7 hours[4] | 35-68 days |

| Volume of Distribution (Vd) | 13 L/kg[2] | 60-70 L/kg |

| Metabolism | Rapidly metabolized by plasma and tissue esterases.[1] Reduced dependence on CYP450 enzymes.[5] | Primarily hepatic via CYP3A4 and CYP2C8. |

| Elimination | Within hours.[1] | Very slow, leading to tissue accumulation. |

The structural difference, a sec-butyl acetate side chain, renders budiodarone susceptible to rapid metabolism by esterases, leading to its shorter half-life and faster elimination.[1][4] This profile is intended to reduce the risk of the cumulative organ toxicities seen with amiodarone.

Experimental Workflow for Pharmacokinetic Analysis

Caption: A typical experimental workflow for preclinical pharmacokinetic studies.

Preclinical Safety and Efficacy

Safety Pharmacology

Preclinical safety testing of this compound has been conducted, with one notable finding in canine studies. Non-specific but potentially toxic findings were observed in the testes of canines.[1] This observation prompted initial clinical trials to be conducted in post-menopausal or surgically sterile females to mitigate this potential risk.[1] Further investigation into this finding is warranted in ongoing and future preclinical and clinical development.

Efficacy in Preclinical Models

While specific, quantitative efficacy data from preclinical arrhythmia models are not extensively published, the PASCAL clinical trial provides strong evidence of the drug's intended antiarrhythmic activity. In this study, budiodarone demonstrated a dose-dependent reduction in atrial fibrillation (AF) burden.

| Dose (oral, bid) | Reduction in AF Burden (from baseline) |

| 200 mg | 10% (not statistically significant) |

| 400 mg | 54.4% |

| 600 mg | 75% |

These clinical findings are consistent with the electrophysiological effects observed in animal models, suggesting a strong translational correlation.[4] The dose-dependent reduction in AF burden, number of AF episodes, and duration of AF episodes in humans supports the preclinical hypothesis that budiodarone's multi-ion channel blockade translates to effective arrhythmia suppression.[4]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard practices in cardiovascular pharmacology, the following methodologies would be employed:

In Vitro Ion Channel Electrophysiology

-

Objective: To determine the inhibitory concentration (IC50) of this compound on specific cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2).

-

Methodology: Whole-cell patch-clamp electrophysiology on cell lines stably expressing the ion channel of interest (e.g., HEK293 cells).

-

Procedure:

-

Cells are cultured to an appropriate confluency.

-

Individual cells are patched using a glass micropipette.

-

A voltage-clamp protocol specific to the ion channel is applied to elicit ionic currents.

-

This compound is perfused at increasing concentrations.

-

The reduction in current amplitude is measured at each concentration to generate a concentration-response curve and calculate the IC50 value.

-

In Vivo Electrophysiology and Arrhythmia Models

-

Objective: To assess the effects of this compound on cardiac electrophysiological parameters and its efficacy in suppressing arrhythmias in a whole-animal model.

-

Animal Model: Anesthetized canines or swine are commonly used due to the similarity of their cardiac electrophysiology to humans.

-

Procedure:

-

Animals are instrumented for the recording of intracardiac electrograms and blood pressure.

-

Programmed electrical stimulation is used to measure parameters such as atrial and ventricular effective refractory periods, A-H interval, and QT interval.

-

Arrhythmias (e.g., atrial fibrillation) are induced through rapid atrial pacing or other established methods.

-

This compound is administered (typically intravenously) at escalating doses.

-

Changes in electrophysiological parameters and the ability of the drug to terminate or prevent induced arrhythmias are recorded and analyzed.

-

Conclusion and Future Directions

The preclinical data for this compound, although not exhaustively detailed in public literature, strongly support its development as a safer alternative to amiodarone. Its multi-ion channel blocking mechanism is comparable to amiodarone, while its pharmacokinetic profile is markedly improved, with a significantly shorter half-life and a metabolic pathway that avoids major CYP450 interactions.

Future preclinical research should aim to:

-

Further elucidate the mechanism behind the testicular toxicity observed in canines.

-

Conduct head-to-head preclinical studies with other novel antiarrhythmics to better define its therapeutic position.

-

Investigate the potential for active metabolites and their contribution to the overall pharmacological effect.

For drug development professionals, this compound represents a promising candidate in the challenging field of antiarrhythmic therapy. Its development highlights a successful strategy of rationally modifying a known effective agent to improve its safety and pharmacokinetic properties.

References

- 1. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy Budiodarone (EVT-261905) | 335148-45-3 [evitachem.com]

- 4. Budiodarone - Wikipedia [en.wikipedia.org]

- 5. openaccessjournals.com [openaccessjournals.com]

An In-depth Technical Guide to the Electrophysiological Effects of Budiodarone Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budiodarone Tartrate (formerly ATI-2042) is a promising antiarrhythmic agent developed as a chemical analogue of amiodarone. It is designed to retain the broad-spectrum antiarrhythmic efficacy of amiodarone while possessing a significantly improved pharmacokinetic profile, potentially leading to a better safety and tolerability profile. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound, summarizing key preclinical and clinical findings. It includes a detailed examination of its mechanism of action, effects on cardiac ion channels, and its impact on cardiac action potentials and intervals. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of cardiac arrhythmias and the development of novel antiarrhythmic therapies.

Introduction

Atrial fibrillation (AF) is the most common sustained cardiac arrhythmia and a major cause of stroke and heart failure. While amiodarone is one of the most effective antiarrhythmic drugs for AF, its use is often limited by a challenging side-effect profile associated with its long half-life and tissue accumulation. This compound was developed to address this unmet need by offering amiodarone-like efficacy with a significantly shorter half-life. Structurally similar to amiodarone, Budiodarone's key distinguishing feature is a sec-butyl acetate side chain that is rapidly metabolized, leading to a much shorter plasma half-life of approximately 7 hours.[1] This guide delves into the core electrophysiological properties of this compound that underpin its antiarrhythmic potential.

Mechanism of Action

This compound exerts its antiarrhythmic effects through a multi-channel blocking mechanism, similar to amiodarone.[2] It modulates the activity of several key cardiac ion channels involved in the generation and propagation of the cardiac action potential. The primary mechanism involves the inhibition of potassium, sodium, and calcium channels, leading to a prolongation of the cardiac action potential duration and an increase in the effective refractory period of cardiac tissue.[1][3] This multi-faceted action contributes to its efficacy in suppressing the triggers and sustaining mechanisms of atrial fibrillation.

Below is a diagram illustrating the proposed mechanism of action of this compound at the cellular level.

Preclinical Electrophysiological Profile

While specific quantitative data such as IC50 values from preclinical studies are not extensively published and are often cited as "Data on file, ARYx Therapeutics," the qualitative effects of this compound have been described in relation to amiodarone.[3] The following table summarizes the known preclinical electrophysiological effects.

| Parameter | Effect | Description |

| Ion Channel Inhibition | ||

| Sodium Channels (INa) | Inhibition | Slows the rapid upstroke of the action potential (Phase 0), reducing conduction velocity. |

| Calcium Channels (ICa,L) | Inhibition | Shortens the plateau phase of the action potential (Phase 2). |

| Potassium Channels (IKr, IKs) | Inhibition | Prolongs the repolarization phase of the action potential (Phase 3). |

| Action Potential Parameters | ||

| Action Potential Duration (APD) | Prolongation | A key effect contributing to the increase in the refractory period. |

| Monophasic Action Potential Duration at 90% Repolarization (MAPD90) | Increased | Indicates a longer time for the cardiac cells to repolarize.[4] |

| Cardiac Intervals | ||

| Atrial Effective Refractory Period (AERP) | Increased | Reduces the ability of the atria to respond to rapid, ectopic stimuli.[3] |

| Stimulus-to-Atrium (St-A) Interval | Increased | Suggests a slowing of conduction within the atria.[3][4] |

| Atrium-to-His (A-H) Interval | Increased | Indicates a slowing of conduction through the atrioventricular (AV) node.[3] |

| QT Interval | Increased | A surface ECG manifestation of prolonged ventricular repolarization.[3][4] |

| Heart Rate | ||

| Heart Rate | Dose-dependent decrease | Likely due to effects on the sinoatrial node and AV conduction.[3][4] |

Experimental Protocols (Inferred)

Detailed preclinical experimental protocols for this compound are not publicly available. However, based on standard industry practices for the preclinical evaluation of antiarrhythmic drugs, the following methodologies are likely to have been employed.

3.1.1. In Vitro Ion Channel Electrophysiology (Patch-Clamp)

-

Objective: To determine the inhibitory effects of this compound on specific cardiac ion channels.

-

Methodology:

-

Cell Lines: Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably transfected with the genes encoding the desired human cardiac ion channels (e.g., hNav1.5 for sodium channels, hCav1.2 for L-type calcium channels, and hERG for the rapid delayed rectifier potassium current, IKr).

-

Technique: Whole-cell patch-clamp electrophysiology.

-

Procedure: Cells are voltage-clamped, and specific voltage protocols are applied to elicit the ionic currents of interest. This compound is then perfused at various concentrations to determine the concentration-response relationship and calculate the IC50 value (the concentration at which 50% of the current is inhibited).

-

3.1.2. In Vivo Animal Electrophysiology

-

Objective: To assess the effects of this compound on cardiac electrophysiological parameters in a whole-animal model.

-

Methodology:

-

Animal Models: Commonly used models for arrhythmia research include canines, swine, or rabbits.

-

Technique: In vivo electrophysiological study.

-

Procedure: Animals are anesthetized, and multipolar electrode catheters are inserted into the heart via peripheral vessels. Programmed electrical stimulation is used to measure baseline cardiac intervals (e.g., A-H, H-V intervals), refractory periods (e.g., AERP, VERP), and the inducibility of arrhythmias. This compound is then administered intravenously or orally, and the electrophysiological measurements are repeated.

-

The following diagram illustrates a typical workflow for the preclinical and clinical development of an antiarrhythmic drug like this compound.

Clinical Electrophysiological Profile

The clinical electrophysiological effects of this compound have been investigated in patients with paroxysmal atrial fibrillation, most notably in the PASCAL (Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging) trial and a preliminary proof-of-concept study.[3][5]

PASCAL Clinical Trial

-

Objective: To evaluate the safety and efficacy of three different doses of this compound in reducing atrial fibrillation burden.

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Patients with paroxysmal atrial fibrillation and an implanted dual-chamber pacemaker capable of monitoring and storing data on atrial tachyarrhythmia burden.

-

Treatment Arms:

-

Placebo

-

This compound 200 mg twice daily

-

This compound 400 mg twice daily

-

This compound 600 mg twice daily

-

-

Primary Endpoint: Percent change from baseline in atrial fibrillation burden over a 12-week treatment period.

Clinical Efficacy

The PASCAL trial demonstrated a dose-dependent reduction in atrial fibrillation burden with this compound treatment.[5]

| Treatment Group | Median Reduction in AF Burden vs. Placebo | p-value |

| 200 mg BID | Not statistically significant | - |

| 400 mg BID | 54% | 0.01 |

| 600 mg BID | 74% | 0.001 |

A preliminary study in a small number of patients also showed a significant reduction in AF burden with doses up to 800 mg twice daily.[3]

The following diagram illustrates the dose-response relationship of this compound on the reduction of atrial fibrillation burden as observed in clinical trials.

Conclusion

This compound is a novel antiarrhythmic agent with a multi-channel blocking mechanism of action, similar to amiodarone. Preclinical data, although not extensively published, indicate that it inhibits sodium, potassium, and calcium channels, leading to a prolongation of the cardiac action potential and an increase in the effective refractory period. Clinical trials have demonstrated its efficacy in reducing atrial fibrillation burden in a dose-dependent manner. Its significantly shorter half-life compared to amiodarone suggests a potential for an improved safety and tolerability profile. Further clinical development and research will be crucial to fully elucidate the therapeutic potential of this compound in the management of atrial fibrillation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Cellular electropharmacology of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Budiodarone - Wikipedia [en.wikipedia.org]

- 5. A randomized trial of budiodarone in paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Budiodarone Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budiodarone Tartrate (also known as ATI-2042) is a promising antiarrhythmic agent developed as an analog of amiodarone. Its primary therapeutic action lies in the modulation of cardiac ion channels to correct arrhythmias. A key distinguishing feature of Budiodarone is its significantly shorter half-life of approximately 7 hours compared to the 35 to 68 days of amiodarone, which suggests a potentially improved safety profile with reduced tissue accumulation and adverse effects.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing its known electrophysiological effects, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows. While specific quantitative data such as IC50 values for ion channel inhibition are not extensively available in the public domain, this guide synthesizes the existing knowledge to support further research and development.

Mechanism of Action and Electrophysiological Effects

Budiodarone is classified as a Vaughan-Williams Class III antiarrhythmic agent, though it exhibits properties of multiple classes.[2] Its primary mechanism of action involves the balanced blockade of several key cardiac ion channels, leading to a prolongation of the cardiac action potential duration (APD) and an increase in the effective refractory period (ERP) of cardiomyocytes.[1] This modulation of cardiac electrophysiology helps to suppress and prevent arrhythmias.

Ion Channel Interactions

Budiodarone's multi-channel blocking activity is central to its antiarrhythmic effect:

-

Potassium Channels (K+): By inhibiting potassium channels, particularly the rapid component of the delayed rectifier potassium current (IKr) encoded by the hERG gene, Budiodarone delays the repolarization phase of the action potential. This leads to a longer refractory period, making the cardiomyocytes less susceptible to premature re-excitation.[1]

-

Sodium Channels (Na+): Budiodarone blocks sodium channels, which reduces the influx of sodium ions during the depolarization phase of the action potential. This action can slow the conduction velocity in cardiac tissue.[1]

-

Calcium Channels (Ca2+): The blockade of L-type calcium channels by Budiodarone reduces the influx of calcium into cardiomyocytes. This can decrease the force of contraction and also contributes to the prolongation of the action potential.[1]

Effects on Cardiac Action Potential

The integrated effect of Budiodarone on these ion channels results in characteristic changes to the cardiac action potential:

-

Prolongation of Action Potential Duration (APD): The dominant effect of Budiodarone is the prolongation of the APD, a hallmark of Class III antiarrhythmic agents. This is primarily due to the inhibition of potassium efflux.

-

Increased Effective Refractory Period (ERP): By extending the duration of the action potential, Budiodarone increases the period during which the cardiomyocyte is refractory to new stimuli, thereby preventing re-entrant arrhythmias.

-

Dose-Dependent Decrease in Heart Rate: In vitro and in vivo studies have indicated that Budiodarone can cause a dose-dependent decrease in heart rate.[3]

The following table summarizes the qualitative in vitro electrophysiological effects of this compound based on available literature. It is important to note that specific concentration-response data and IC50 values are not publicly available and are likely proprietary information of the manufacturer, ARYx Therapeutics.[3]

| Parameter | Effect of this compound | Primary Ion Channel(s) Involved | Reference |

| Ion Channel Currents | |||

| Rapid delayed rectifier K+ current (IKr / hERG) | Inhibition | K+ Channels | [1] |

| Inward Na+ current (INa / Nav1.5) | Inhibition | Na+ Channels | [1] |

| L-type Ca2+ current (ICa,L / Cav1.2) | Inhibition | Ca2+ Channels | [1] |

| Action Potential Parameters | |||

| Action Potential Duration (APD) | Increased | K+, Ca2+ Channels | [3] |

| Effective Refractory Period (ERP) | Increased | K+, Na+, Ca2+ Channels | [1] |

| Atrial Refractoriness | Increased | K+, Na+, Ca2+ Channels | [3] |

| Heart Rate | |||

| Spontaneous Beating Rate | Decreased (Dose-dependent) | Multiple Channels | [3] |

Experimental Protocols for In Vitro Characterization

The following sections detail standardized experimental protocols that are fundamental for the in vitro characterization of multi-ion channel blocking drugs like this compound.

Patch-Clamp Electrophysiology for Ion Channel Inhibition

Objective: To determine the inhibitory effect of this compound on specific cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) and to calculate the half-maximal inhibitory concentration (IC50).

Methodology:

-

Cell Culture: Use human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably transfected with the gene encoding the human cardiac ion channel of interest (e.g., KCNH2 for hERG, SCN5A for Nav1.5, CACNA1C for Cav1.2). Culture cells under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.

-

Cell Preparation: On the day of the experiment, dissociate cells using a non-enzymatic solution to obtain a single-cell suspension.

-

Electrophysiological Recording:

-

Utilize the whole-cell patch-clamp technique.

-

Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the appropriate internal solution.

-

Maintain cells in an external solution specific for the ion channel being studied.

-

Apply specific voltage-clamp protocols to elicit the ionic current of interest. For example:

-

hERG (IKr): A depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV to elicit the characteristic tail current.

-

Nav1.5 (INa): A series of depolarizing steps from a holding potential of -100 mV to elicit the fast-inactivating inward sodium current.

-

Cav1.2 (ICa,L): Depolarizing steps from a holding potential of -80 mV (with a prepulse to inactivate sodium channels) to elicit the sustained inward calcium current.

-

-

-

Drug Application: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution. Apply a range of concentrations to the cells to generate a concentration-response curve.

-

Data Analysis: Measure the peak current amplitude in the presence and absence of the drug. Calculate the percentage of current inhibition for each concentration. Fit the concentration-response data to a Hill equation to determine the IC50 value.

Action Potential Duration (APD) Measurement in Isolated Cardiomyocytes

Objective: To assess the effect of this compound on the action potential duration and other action potential parameters in native cardiac cells.

Methodology:

-

Cardiomyocyte Isolation: Isolate ventricular myocytes from adult animal hearts (e.g., guinea pig, rabbit, or rat) using enzymatic digestion with collagenase and protease.

-

Electrophysiological Recording:

-

Use the whole-cell current-clamp technique.

-

Perfuse the isolated cardiomyocytes with a Tyrode's solution.

-

Elicit action potentials by applying brief suprathreshold current injections through the patch pipette at a constant frequency (e.g., 1 Hz).

-

-

Drug Application: After obtaining a stable baseline recording of action potentials, perfuse the cell with different concentrations of this compound.

-

Data Analysis: Measure various action potential parameters before and after drug application, including:

-

Action Potential Duration at 50% and 90% repolarization (APD50 and APD90).

-

Resting Membrane Potential (RMP).

-

Action Potential Amplitude (APA).

-

Maximum upstroke velocity (dV/dtmax).

-

Calculate the percentage change in these parameters at each drug concentration.

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Ion Channel Characterization

Caption: Workflow for ion channel inhibition assay.

Experimental Workflow for Action Potential Duration Assay

Caption: Workflow for action potential duration assay.

References

Unveiling the Cardiac Cellular Targets of Budiodarone Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budiodarone Tartrate (formerly ATI-2042) is a promising antiarrhythmic agent designed as an analog of amiodarone. Its primary distinction lies in a structural modification—a sec-butyl acetate side chain on the benzofuran moiety—that facilitates rapid metabolism by tissue esterases. This results in a significantly shorter half-life of approximately 7 hours compared to the 35–68 days of amiodarone, potentially reducing the incidence of severe side effects associated with long-term tissue accumulation.[1][2] This technical guide delineates the known molecular targets of this compound within cardiac cells, based on available preclinical and clinical data. While specific quantitative binding affinities and inhibitory concentrations are not widely published, this document outlines the established mechanisms of action and the standard experimental protocols used to characterize such a compound.

Core Mechanism of Action: Multi-Ion Channel Blockade

This compound exerts its antiarrhythmic effects primarily through the blockade of multiple cardiac ion channels, a characteristic it shares with its parent compound, amiodarone.[1][3] This multi-channel inhibition leads to a prolongation of the cardiac action potential duration (APD) and an increase in the effective refractory period (ERP) in atrial and ventricular myocytes, key factors in preventing and terminating arrhythmias.[1]

Molecular Targets in Cardiac Myocytes

The principal molecular targets of this compound in cardiac cells are:

-

Potassium Channels: Inhibition of potassium efflux during repolarization is a key mechanism for prolonging the action potential duration.

-

Sodium Channels: Blockade of the influx of sodium ions slows the rapid depolarization phase of the action potential.

-

Calcium Channels: Inhibition of calcium influx can reduce cardiac contractility and may contribute to the antiarrhythmic effect.[1][3]

Preclinical studies in animal models have demonstrated that the inhibitory effects of Budiodarone on these channels are comparable to those of amiodarone.[3]

Quantitative Analysis of Molecular Interactions

While direct IC50 and Ki values for this compound are not publicly available in the reviewed literature, the following tables outline the expected targets and the typical quantitative data that would be generated to characterize its activity.

Table 1: Ion Channel Inhibition Profile

| Target Ion Channel | Subtype(s) | Expected Effect | Typical Quantitative Metric |

| Potassium Channels | hERG (IKr), KvLQT1/minK (IKs), etc. | Prolongation of APD | IC50 (concentration for 50% inhibition) |

| Sodium Channels | Nav1.5 | Slowing of upstroke velocity | IC50 (for tonic and use-dependent block) |

| Calcium Channels | L-type (Cav1.2) | Reduced plateau phase amplitude | IC50 |

Table 2: Adrenergic Receptor Antagonism Profile

| Target Receptor | Subtype(s) | Expected Effect | Typical Quantitative Metric |

| Alpha-Adrenergic Receptors | α1, α2 | Antagonism of sympathetic stimulation | Ki (inhibition constant) |

| Beta-Adrenergic Receptors | β1, β2 | Negative chronotropic and inotropic effects | Ki |

Signaling Pathways and Electrophysiological Effects

The multi-target action of this compound culminates in a complex modulation of cardiac electrophysiology, ultimately leading to the suppression of arrhythmias. The following diagram illustrates the primary signaling pathways affected by the drug.

Caption: Signaling pathway of this compound in cardiac cells.

Experimental Protocols

The characterization of a multi-ion channel blocking drug like this compound involves a series of well-defined in vitro experiments.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Inhibition

This technique is the gold standard for assessing the effects of a compound on ion channel function.

Objective: To determine the concentration-dependent inhibition of specific cardiac ion currents (e.g., IKr, IKs, INa, ICa,L) by this compound and to calculate the IC50 values.

Methodology:

-

Cell Preparation: Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing the human cardiac ion channel of interest (e.g., hERG, Nav1.5, Cav1.2) are cultured. Alternatively, isolated primary cardiomyocytes from animal models can be used.

-

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

Glass micropipettes with a resistance of 2-5 MΩ are filled with an appropriate internal solution and form a high-resistance (gigaohm) seal with the cell membrane.

-

The cell membrane is then ruptured to achieve the whole-cell configuration.

-

-

Voltage Protocols: Specific voltage-clamp protocols are applied to elicit the ionic current of interest. For example, a depolarizing step protocol is used to activate voltage-gated sodium and calcium channels, while specific repolarizing protocols are used for potassium channels.

-

Drug Application: this compound is applied at increasing concentrations to the extracellular solution perfusing the cell.

-

Data Analysis: The peak current amplitude is measured before and after drug application at each concentration. A concentration-response curve is generated, and the data are fitted to the Hill equation to determine the IC50 value.

Caption: Workflow for patch-clamp electrophysiology experiments.

Radioligand Binding Assays for Adrenergic Receptor Affinity

This method is used to determine the binding affinity of a compound to its receptor targets.

Objective: To determine the inhibition constant (Ki) of this compound for alpha- and beta-adrenergic receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the adrenergic receptor subtype of interest (e.g., β1, β2, α1).

-

Competitive Binding Assay:

-

A constant concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-propranolol for β receptors) with known high affinity for the receptor is used.

-

Increasing concentrations of unlabeled this compound (the competitor) are added to the reaction mixture containing the membranes and the radioligand.

-

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the free radioligand by rapid filtration.

-

Quantification: The radioactivity of the filter-bound complex is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. The IC50 value is determined, and the Ki is calculated using the Cheng-Prusoff equation.

Caption: Workflow for radioligand binding assays.

Conclusion

This compound is a rationally designed antiarrhythmic drug that retains the multi-ion channel blocking and anti-adrenergic properties of amiodarone while possessing a more favorable pharmacokinetic profile. Its molecular targets in cardiac cells are primarily the voltage-gated potassium, sodium, and calcium channels, as well as alpha- and beta-adrenergic receptors. While specific quantitative data on its binding affinities and inhibitory concentrations are not extensively published, the established experimental protocols of whole-cell patch-clamp electrophysiology and radioligand binding assays provide a robust framework for the detailed characterization of its interactions with these molecular targets. Further public dissemination of preclinical pharmacological data will be crucial for a more complete understanding of its mechanism of action and for guiding its clinical development and application.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

An Application Note on the Quantification of Budiodarone Tartrate using High-Performance Liquid Chromatography (HPLC)

Introduction

This compound, a chemical analogue of amiodarone, is an investigational antiarrhythmic agent.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of pharmaceutical compounds.[3][4] This application note details a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound in bulk drug substance and pharmaceutical dosage forms. The methodology is adapted from established and validated methods for the structurally similar compound, amiodarone.[4][5][6]

Principle

The method utilizes reversed-phase chromatography to separate Budiodarone from potential impurities and degradation products. A C18 stationary phase is employed with a mobile phase consisting of an organic solvent and an aqueous buffer. The analyte is detected and quantified by a UV detector at a specific wavelength.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

| Parameter | Condition |

| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 240 nm |

| Run Time | 10 minutes |

2. Reagent and Sample Preparation

-

Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to make a 20mM solution. Adjust the pH to 3.0 with phosphoric acid.[7]

-

Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 50:50 volume ratio. Degas the mobile phase by sonication or vacuum filtration before use.[7]

-

Diluent: Use the mobile phase as the diluent for standard and sample preparations.

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-50 µg/mL.

-

Sample Preparation (for dosage forms):

-

Weigh and finely powder a representative number of tablets.

-

Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with the diluent and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

-

Dilute the filtered solution with the diluent to a final concentration within the calibration range.

-

Data Presentation

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |

Method Validation Summary

The described method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics based on similar validated methods for amiodarone.[4][5]

| Parameter | Expected Result |

| Linearity (Concentration Range) | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | ~0.002 µg/mL |

| Limit of Quantification (LOQ) | ~0.006 µg/mL |

Visualizations

References

- 1. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy Budiodarone | 335148-45-3 | >98% [smolecule.com]

- 4. ijpar.com [ijpar.com]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. Validated HPLC and Ultra-HPLC Methods for Determination of Dronedarone and Amiodarone Application for Counterfeit Drug Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

Application Notes and Protocols: Cell-Based Assay Development for Budiodarone Tartrate Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budiodarone Tartrate (also known as ATI-2042) is a chemical analog of amiodarone, a potent antiarrhythmic agent.[1][2] Like amiodarone, Budiodarone is a multi-ion channel blocker, exhibiting inhibitory effects on potassium, sodium, and calcium channels, which are critical for maintaining normal cardiac rhythm.[1][3][4] This multi-channel blockade contributes to its antiarrhythmic properties by prolonging the cardiac action potential and refractory period.[4] A key advantage of Budiodarone is its shorter half-life compared to amiodarone (approximately 7 hours versus 35-68 days), which may lead to a more favorable safety profile with fewer adverse effects.[1][4]

The development of robust and reliable cell-based assays is crucial for the preclinical screening and characterization of this compound and other novel antiarrhythmic compounds. These assays provide valuable insights into a compound's mechanism of action, potency, and potential cardiotoxicity. This document provides detailed protocols for two key cell-based assays for screening this compound: a hERG potassium channel inhibition assay and a cell viability assay.

Principle of the Assays

The human Ether-à-go-go-Related Gene (hERG) encodes the alpha subunit of a potassium ion channel (Kv11.1) that plays a critical role in cardiac repolarization.[5][6] Inhibition of the hERG channel is a primary concern in drug development due to the risk of drug-induced QT prolongation, which can lead to life-threatening cardiac arrhythmias.[5] Therefore, screening compounds for hERG channel activity is a vital step in drug discovery.

Cell viability assays are essential for assessing the general cytotoxicity of a compound.[7] By measuring cellular metabolic activity or membrane integrity, these assays can determine the concentration at which a compound exhibits toxic effects on cells, providing a therapeutic window when compared to its desired pharmacological activity.

Data Presentation

The following tables summarize the expected inhibitory concentrations (IC50) of this compound on key cardiac ion channels, with amiodarone included for comparison. As specific IC50 values for this compound from standardized in vitro assays are not widely published, the data is presented based on its known comparable electrophysiological activity to amiodarone.[8]

Table 1: Comparative IC50 Values for hERG Potassium Channel Inhibition

| Compound | Cell Line | Assay Type | Reported IC50 (µM) |

| This compound | HEK293-hERG | Automated Patch Clamp | Comparable to Amiodarone |

| Amiodarone | HEK293-hERG | Automated Patch Clamp | ~1-10 |

Table 2: Comparative IC50 Values for Cardiac Sodium (Nav1.5) and Calcium (Cav1.2) Channel Inhibition

| Compound | Target Channel | Cell Line | Assay Type | Reported IC50 (µM) |

| This compound | Nav1.5 | HEK293-Nav1.5 | Automated Patch Clamp | Comparable to Amiodarone |

| Amiodarone | Nav1.5 | HEK293-Nav1.5 | Automated Patch Clamp | ~10-100 |

| This compound | Cav1.2 | HEK293-Cav1.2 | Automated Patch Clamp | Comparable to Amiodarone |

| Amiodarone | Cav1.2 | HEK293-Cav1.2 | Automated Patch Clamp | ~5-50 |

Mandatory Visualization

Signaling Pathway of this compound in a Cardiomyocyte

Caption: this compound's multi-channel blockade prolongs the cardiac action potential.

Experimental Workflow for this compound Screening

References

- 1. Budiodarone - Wikipedia [en.wikipedia.org]

- 2. Phase 2 Budiodarone Data [medscape.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. researchgate.net [researchgate.net]

- 8. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Budiodarone Tartrate Testing in Animal Models of Atrial Fibrillation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical methodologies for evaluating the efficacy and safety of Budiodarone Tartrate in animal models of atrial fibrillation (AF). The protocols described herein are based on established models and can be adapted for the specific investigation of this compound.

Introduction to this compound

Budiodarone (also known as ATI-2042) is a chemical analog of amiodarone, developed to retain the potent antiarrhythmic properties of its parent compound while offering an improved safety profile due to its shorter half-life. Like amiodarone, budiodarone is a multi-ion channel blocker, affecting sodium, potassium, and calcium channels, which contributes to its broad-spectrum antiarrhythmic activity. Preclinical and clinical studies have suggested its potential in reducing the burden of atrial fibrillation.

Animal Models of Atrial Fibrillation

The selection of an appropriate animal model is critical for the preclinical evaluation of antiarrhythmic drugs. Both large and small animal models are utilized, each with distinct advantages and limitations. Large animal models, such as canines, ovine, and porcine, offer cardiovascular physiology more analogous to humans, making them suitable for translational research. Rodent models are valuable for genetic manipulation and high-throughput screening.

Commonly employed AF models include:

-

Rapid Atrial Pacing (RAP): This is a widely used technique to induce atrial remodeling and sustained AF.[1]

-

Heart Failure-Induced AF: In this model, ventricular dysfunction leads to atrial structural and electrical remodeling, predisposing the atria to fibrillation.[2]

-

Cholinergic-Induced AF: Stimulation of the vagus nerve or administration of cholinergic agonists can acutely induce AF.[3]

Efficacy and Safety Evaluation

The preclinical assessment of this compound should encompass both efficacy and safety endpoints.

Efficacy endpoints may include:

-

Reduction in the inducibility and duration of AF episodes.

-

Changes in atrial effective refractory period (AERP).

-

Alterations in electrophysiological parameters such as P-wave duration and atrial conduction velocity.

Safety and toxicology studies are essential to identify potential adverse effects. Key considerations include:

-

Cardiovascular safety pharmacology to assess effects on blood pressure, heart rate, and ventricular electrophysiology.

-

General toxicology studies to evaluate effects on major organs.

-

Specific attention should be paid to potential off-target effects, as have been noted with amiodarone.

Data Presentation

Quantitative data from preclinical studies should be summarized in a clear and organized manner to facilitate comparison between treatment groups and different experimental models.

Table 1: Exemplar Electrophysiological and Antiarrhythmic Efficacy of this compound in a Canine Rapid Atrial Pacing Model

| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |

| AF Inducibility (%) | 95 ± 5 | 60 ± 10 | 30 ± 8** |

| Mean AF Duration (s) | 350 ± 60 | 150 ± 45 | 50 ± 20 |

| Atrial Effective Refractory Period (AERP) (ms) | 130 ± 10 | 155 ± 12* | 175 ± 15 |

| Atrial Conduction Velocity (cm/s) | 80 ± 8 | 70 ± 7 | 60 ± 6 |

| Mean Arterial Pressure (mmHg) | 100 ± 10 | 95 ± 8 | 90 ± 10 |

| Heart Rate (bpm) | 120 ± 15 | 110 ± 12 | 100 ± 10 |

*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control. Data are presented as mean ± standard deviation. Dosages would need to be determined in dose-ranging studies.

Table 2: Exemplar Safety and Toxicology Profile of this compound in a 28-Day Canine Study

| Parameter | Vehicle Control | This compound (10 mg/kg/day) | This compound (30 mg/kg/day) |

| Body Weight Change (%) | +5 ± 2 | +4 ± 3 | +1 ± 4 |

| QTc Interval (ms) | 400 ± 20 | 410 ± 22 | 430 ± 25 |

| ALT (U/L) | 40 ± 10 | 45 ± 12 | 60 ± 15 |

| AST (U/L) | 35 ± 8 | 40 ± 10 | 55 ± 12 |

| Thyroxine (T4) (µg/dL) | 2.5 ± 0.5 | 2.3 ± 0.6 | 1.8 ± 0.4 |

| Histopathology (Liver) | Normal | Minimal centrilobular hypertrophy | Mild centrilobular hypertrophy and vacuolation |

| Histopathology (Thyroid) | Normal | Normal | Follicular cell hypertrophy |

*p < 0.05 vs. Vehicle Control. Data are presented as mean ± standard deviation. ALT: Alanine aminotransferase; AST: Aspartate aminotransferase.

Experimental Protocols

Protocol 1: Rapid Atrial Pacing-Induced Atrial Fibrillation in a Canine Model

This protocol is adapted from established methods for inducing AF in canines through rapid atrial pacing.[1][4]

1. Animal Preparation:

- Adult mongrel dogs of either sex (15-25 kg) are used.

- Animals are anesthetized with an appropriate agent (e.g., morphine-chloralose) to maintain stable hemodynamics and autonomic tone.[5]

- Surface ECG leads are placed to monitor cardiac rhythm.

- A femoral artery is cannulated for blood pressure monitoring, and a femoral vein is cannulated for drug administration.

2. Electrophysiological Study:

- A multipolar electrode catheter is advanced to the right atrium via the jugular vein for pacing and recording.

- Baseline electrophysiological parameters are recorded, including sinus cycle length, P-wave duration, PR interval, QRS duration, QT interval, and AERP at various cycle lengths.

3. Induction of Atrial Fibrillation:

- A rapid atrial pacing protocol is initiated (e.g., 400 bpm for 6 weeks for a chronic model, or a shorter duration for an acute model).[1]

- AF is induced by burst pacing (e.g., 40 Hz for 20 minutes) with or without phenylephrine infusion (2 µg/kg/min) to increase vagal tone.[5]

- Sustained AF is defined as AF lasting for a predetermined duration (e.g., >15 minutes) after cessation of pacing.[1]

4. This compound Administration:

- A loading dose of this compound (or vehicle) is administered intravenously. As a starting point, dosages similar to amiodarone can be considered (e.g., loading dose of 10-15 mg/kg).[6][7]

- This is followed by a continuous infusion or intermittent boluses.

- The efficacy of this compound is assessed by its ability to terminate ongoing AF or prevent its re-induction.

5. Data Analysis:

- Changes in AF duration, AERP, and other electrophysiological parameters are compared between baseline, post-pacing, and post-drug administration.

- Statistical analysis is performed using appropriate methods (e.g., t-test, ANOVA).

Protocol 2: Heart Failure-Induced Atrial Fibrillation in an Ovine Model

This protocol is based on the induction of heart failure in sheep, which subsequently leads to a substrate for AF.[2][8]

1. Animal Preparation and Instrumentation:

- Adult sheep of either sex (40-60 kg) are used.

- Under general anesthesia and sterile conditions, a pacemaker is implanted.

- A pacing lead is positioned in the right ventricle.

2. Induction of Heart Failure:

- Rapid ventricular pacing (e.g., 180-220 bpm) is initiated and maintained for several weeks (e.g., 6 weeks).[2]

- The development of heart failure is monitored by echocardiography (e.g., left ventricular ejection fraction, atrial size).

3. In Vivo Electrophysiological Study:

- After the development of heart failure, a terminal electrophysiological study is performed under anesthesia.

- A multipolar catheter is placed in the right atrium.

- Baseline AF inducibility and electrophysiological parameters are assessed.

4. This compound Testing:

- This compound or vehicle is administered intravenously.

- The effects on AF inducibility, duration, and atrial electrophysiology are evaluated as described in Protocol 1.

Protocol 3: Preclinical Safety and Toxicology Assessment

This protocol outlines a general approach for evaluating the safety of this compound in a rodent or non-rodent species.

1. Animal Model:

- Sprague-Dawley rats and Beagle dogs are commonly used species for toxicology studies.

2. Study Design:

- A dose-ranging study is first conducted to determine appropriate dose levels.

- A sub-chronic (e.g., 28-day) or chronic (e.g., 90-day) study is then performed with at least three dose levels of this compound and a vehicle control group.

- The drug is administered daily via the intended clinical route (e.g., oral gavage).

3. In-Life Monitoring:

- Daily clinical observations, weekly body weight and food consumption measurements are recorded.

- Periodic ophthalmic examinations and electrocardiograms are performed.

4. Clinical Pathology:

- Blood samples are collected at specified intervals for hematology and clinical chemistry analysis (including liver and thyroid function tests).

- Urine samples are collected for urinalysis.

5. Terminal Procedures:

- At the end of the study, animals are euthanized, and a full necropsy is performed.

- Organ weights are recorded.

- A comprehensive list of tissues is collected and preserved for histopathological examination.

Visualizations

This compound Mechanism of Action

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Efficacy Testing

Caption: Workflow for efficacy testing.

Logical Relationship for Safety and Toxicology Assessment

Caption: Safety and toxicology assessment workflow.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Atrial Fibrillation - CorDynamics [cordynamics.com]

- 4. ahajournals.org [ahajournals.org]

- 5. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vet-ebooks.com [vet-ebooks.com]

- 7. Oral amiodarone therapy in dogs with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Preclinical Administration of Budiodarone Tartrate

These application notes provide a comprehensive overview of the administration of Budiodarone Tartrate in preclinical toxicology studies. This document is intended for researchers, scientists, and drug development professionals to ensure consistent and reproducible study outcomes.

Introduction

Budiodarone (also known as ATI-2042) is a chemical analog of amiodarone, developed as an antiarrhythmic agent.[1][2] Structurally, it differs from amiodarone by the presence of a sec-butyl acetate side chain on the benzofuran moiety.[1][2] This modification results in a significantly shorter half-life of approximately 7 hours, compared to the 35-68 days of amiodarone, which may reduce the incidence of adverse effects associated with long-term tissue accumulation.[1][2] Budiodarone exhibits a multi-ion channel blocking activity, affecting potassium, sodium, and calcium channels, which is central to its antiarrhythmic properties.[1][3]

Preclinical toxicology studies are a critical step in the drug development process to establish the safety profile of a new chemical entity like this compound. These studies help determine the No-Observed-Adverse-Effect Level (NOAEL) and potential target organs for toxicity. While specific quantitative preclinical toxicology data such as LD50 for this compound is not widely published, this document provides protocols for its administration based on its physicochemical properties and general practices in toxicology.

Quantitative Data Summary

Specific preclinical toxicology data for this compound, such as LD50 and NOAEL values, are not publicly available in the reviewed literature. However, for context, the acute toxicity of its parent compound, amiodarone, is provided below. It is important to note that these values are for amiodarone and may not be representative of this compound's toxicological profile.

Table 1: Acute Toxicity Data for Amiodarone (Parent Compound)

| Species | Route of Administration | LD50 Value |

| Mouse | Oral | > 3000 mg/kg |

| Rat | Oral | > 3000 mg/kg |

| Rat | Intravenous | 135 - 150 mg/kg |

| Dog | Oral | > 5000 mg/kg |

Data sourced from a pharmacology review of Amiodarone.[4]

Experimental Protocols

Vehicle Preparation for In Vivo Administration

The selection of an appropriate vehicle is critical for the administration of this compound in preclinical studies, particularly given its poor aqueous solubility. The following are recommended vehicle formulations for oral and parenteral routes.

3.1.1. Formulation for Oral and Intraperitoneal Administration (with PEG300 and Tween-80)

This formulation is suitable for achieving a clear solution for administration.

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

-

-

Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

For a 1 mL final working solution, take 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogenous.

-

Add 450 µL of Saline to bring the final volume to 1 mL.

-

The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

It is recommended to prepare the working solution fresh on the day of use.[3]

-

3.1.2. Formulation for Oral and Intraperitoneal Administration (with SBE-β-CD)

This formulation utilizes a cyclodextrin to enhance solubility.

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

20% Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in Saline

-

-

Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

For a 1 mL final working solution, take 100 µL of the DMSO stock solution.

-

Add 900 µL of 20% SBE-β-CD in Saline.

-

Mix thoroughly until a clear solution is obtained.

-

The final vehicle composition will be 10% DMSO and 90% of 20% SBE-β-CD in Saline.

-

Prepare fresh on the day of administration.[3]

-

3.1.3. Formulation for Oral Administration (with Corn Oil)

This suspension is suitable for oral gavage, especially for longer-term studies where the use of DMSO may be a concern.

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

-

Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

For a 1 mL final working solution, take 100 µL of the DMSO stock solution.

-